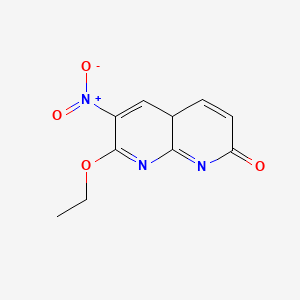
(E)-Tetrachlorvinphos
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrachlorvinphos is an organophosphate insecticide primarily used to control fleas, ticks, various flies, lice, and insect larvae on livestock and pets . It was first registered for use in the United States in 1966 by the U.S. Department of Agriculture . The compound is known for its effectiveness in pest control and is formulated into various products such as dusts, pet collars, sprays, emulsifiable concentrates, feed additives, and wettable powders .
Vorbereitungsmethoden
The preparation of Tetrachlorvinphos involves several synthetic routes. One common method includes the reaction of 2,4,5-trichlorophenol with phosphorus oxychloride to form 2,4,5-trichlorophenyl dichlorophosphate. This intermediate is then reacted with dimethylamine to yield Tetrachlorvinphos . Industrial production methods often involve the use of toluene as a solvent and specific reaction conditions to optimize yield and purity .
Analyse Chemischer Reaktionen
Tetrachlorvinphos undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more toxic oxy analogs, which are essential for its full toxic effects.
Hydrolysis: In alkaline media, Tetrachlorvinphos is rapidly hydrolyzed, while it is slowly hydrolyzed in neutral and acidic media.
Dealkylation: One of the methyl groups attached to the dialkylphosphate portion can undergo dealkylation in a cytochrome P450 catalyzed reaction.
Common reagents used in these reactions include oxidizing agents, bases for hydrolysis, and cytochrome P450 enzymes for dealkylation. Major products formed from these reactions include monoalkylphosphate and 2,4,5-trichlorophenacylchloride .
Wissenschaftliche Forschungsanwendungen
Tetrachlorvinphos has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of organophosphate insecticides.
Industry: It is widely used in the agricultural industry for pest control on livestock and pets.
Wirkmechanismus
Tetrachlorvinphos exerts its effects by inhibiting cholinesterase, an enzyme essential for the breakdown of acetylcholine in the nervous system . This inhibition leads to an accumulation of acetylcholine, causing continuous nerve impulse transmission, which ultimately results in the paralysis and death of the targeted pests . The molecular targets include cholinergic neurotransmission pathways, both muscarinic and nicotinic receptors .
Vergleich Mit ähnlichen Verbindungen
Tetrachlorvinphos is similar to other organophosphate insecticides such as parathion, malathion, and diazinon . it is unique in its specific use for controlling fleas and ticks on pets and livestock . Unlike some other organophosphates, Tetrachlorvinphos is formulated into a variety of products, including pet collars and sprays, making it versatile for different applications .
Similar Compounds
- Parathion
- Malathion
- Diazinon
- Chlorpyrifos
Tetrachlorvinphos stands out due to its specific formulation and application methods, which cater to both agricultural and domestic pest control needs .
Eigenschaften
CAS-Nummer |
22350-76-1 |
|---|---|
Molekularformel |
C10H9Cl4O4P |
Molekulargewicht |
366.0 g/mol |
IUPAC-Name |
[(E)-2-chloro-1-(2,4,5-trichlorophenyl)ethenyl] dimethyl phosphate |
InChI |
InChI=1S/C10H9Cl4O4P/c1-16-19(15,17-2)18-10(5-11)6-3-8(13)9(14)4-7(6)12/h3-5H,1-2H3/b10-5+ |
InChI-Schlüssel |
UBCKGWBNUIFUST-BJMVGYQFSA-N |
Isomerische SMILES |
COP(=O)(OC)O/C(=C/Cl)/C1=CC(=C(C=C1Cl)Cl)Cl |
Kanonische SMILES |
COP(=O)(OC)OC(=CCl)C1=CC(=C(C=C1Cl)Cl)Cl |
Color/Form |
Tan to brown crystalline solid Powder Off-white crystalline solid |
Dichte |
Bulk density 50-55 lb/cu ft |
melting_point |
203 to 207 °F (NTP, 1992) 97-98 °C Melting point = 94-97 °C |
Physikalische Beschreibung |
Tetrachlorvinphos appears as colorless crystals or white powder. Somewhat corrosive. (NTP, 1992) Colorless or off-white solid with a mild chemical odor; [HSDB] |
Löslichkeit |
less than 1 mg/mL at 73 °F (NTP, 1992) SOLUBILITY IS LOW IN HYDROCARBON SOLVENTS; TECHNICAL RABON NOT LESS THAN 94% BY WT ACTIVE INGREDIENT. /TECHNICAL PRODUCT/ Solubility in acetone <200, dichloromethane 400, xylene <150 (all in g/kg, 20 °C) Partially soluble in chloroform Limited solubility in most aromatic hydrocarbons. In water, 11 mg/L at 20 °C |
Dampfdruck |
4.2e-08 mmHg at 68 °F (NTP, 1992) 0.00000004 [mmHg] 4.20X10-8 mm Hg at 20 °C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Chloro-2-methoxybenzyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate](/img/structure/B12337483.png)
![hydrogen (glycinato-N,O)[sulphato(2-)-O,O']ferrate(1-)](/img/structure/B12337488.png)
![(Z)-oxido-pyrrolidin-1-yl-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyiminoazanium](/img/structure/B12337492.png)

![3-Bromo-7-(trifluoromethyl)imidazo[1,2-b][1,2,4]triazine](/img/structure/B12337495.png)
![B-[4-[[(2-methylphenyl)amino]sulfonyl]phenyl]Boronic acid](/img/structure/B12337502.png)





![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1,4a,5,5a,6,7,8,9,9a,10a-decahydrobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B12337548.png)

![2-Ethylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B12337561.png)
